6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Overview
Description
6-Methyl-5H-pyrrolo[3,2-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
6-Methyl-5H-pyrrolo[3,2-b]pyrazine, a derivative of pyrrolopyrazine, is known to exhibit a wide range of biological activities . Pyrrolopyrazine derivatives have shown significant activity on kinase inhibition , suggesting that kinases could be potential targets.
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
These could include pathways related to inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .
Result of Action
Given its potential kinase inhibitory activity , it could influence cell signaling pathways, potentially leading to altered cell function or viability.
Biochemical Analysis
Biochemical Properties
6-Methyl-5H-pyrrolo[3,2-b]pyrazine has been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized . It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, and cycloaddition. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5H-pyrrolo[3,2-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolo[3,2-b]pyrazine-2,3-diones, while reduction reactions can produce pyrrolo[3,2-b]pyrazine-2,3-diamines .
Scientific Research Applications
6-Methyl-5H-pyrrolo[3,2-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential as an antimicrobial, antiviral, and antitumor agent.
Industry: It is employed in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1H-Pyrrolo[2,3-b]pyridine: Exhibits potent activities against fibroblast growth factor receptors (FGFRs).
6-Amino-5H-pyrrolo[2,3-b]pyrazine: Used in the synthesis of various bioactive molecules .
Uniqueness
6-Methyl-5H-pyrrolo[3,2-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVCJZAVHSEZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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